molecular formula C11H16Cl2N6 B13449162 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride

Cat. No.: B13449162
M. Wt: 303.19 g/mol
InChI Key: IGCRALYLICUTFT-UHFFFAOYSA-N
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Description

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride is a heterocyclic compound that features a pyridazine ring substituted with piperazine and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride typically involves the functionalization of pyridazine derivatives. One common method involves the reaction of 3-chloropyridazine with piperazine and pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the piperazine group.

    1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Contains both piperazine and triazole groups.

Uniqueness

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride is unique due to the presence of both piperazine and pyrazole groups on the pyridazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

IUPAC Name

3-piperazin-1-yl-6-pyrazol-1-ylpyridazine;dihydrochloride

InChI

InChI=1S/C11H14N6.2ClH/c1-4-13-17(7-1)11-3-2-10(14-15-11)16-8-5-12-6-9-16;;/h1-4,7,12H,5-6,8-9H2;2*1H

InChI Key

IGCRALYLICUTFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3C=CC=N3.Cl.Cl

Origin of Product

United States

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